5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid
Overview
Description
5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a nitro group at position 4, and ester groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid, followed by heating at 100°C for 16 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Nitration: Further nitration can introduce additional nitro groups into the molecule.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Hydrolysis Agents: Strong acids or bases for ester hydrolysis.
Nitrating Agents: Concentrated nitric acid and sulfuric acid for nitration reactions.
Major Products
Reduction: 1-Methyl-4-amino-1H-pyrazole-3,5-dicarboxylic acid 5-ethyl ester.
Hydrolysis: 1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
Further Nitration: Compounds with additional nitro groups.
Scientific Research Applications
5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active metabolites .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a propyl group instead of an ethyl ester.
3,5-Dimethylpyrazole: Lacks the nitro and ester groups, making it less reactive.
1-Methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylic acid: Contains a chloro group instead of a nitro group.
Uniqueness
5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-ethoxycarbonyl-1-methyl-4-nitropyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-3-17-8(14)6-5(11(15)16)4(7(12)13)9-10(6)2/h3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDTPHPXVIHLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211386 | |
Record name | 5-Ethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197239-38-5 | |
Record name | 5-Ethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197239-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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